molecular formula C12H12N2O2 B1493714 6-(2-Ethoxyphenyl)pyrimidin-4-ol CAS No. 1696565-55-5

6-(2-Ethoxyphenyl)pyrimidin-4-ol

Cat. No. B1493714
M. Wt: 216.24 g/mol
InChI Key: NXTPFJDLWOEYPG-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of 6-(2-Ethoxyphenyl)pyrimidin-4-ol is C12H12N2O2. The molecular weight is 216.24 g/mol.


Chemical Reactions Analysis

Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, can undergo various chemical reactions. For instance, they can react with ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
  • Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates. The synthesized compounds were then evaluated for in vitro cytotoxic activity .
  • Results : The results showed that certain derivatives had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .

Antiviral Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Indole derivatives, which are structurally similar to pyrimidin-4-ol derivatives, have been reported to possess antiviral activity .
  • Methods of Application : Specific indole derivatives were prepared and tested for their antiviral activity .
  • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

Free Radical Scavenging Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for in vitro free radical scavenging activity .
  • Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates. The synthesized compounds were then evaluated for in vitro free radical scavenging activity .
  • Results : The results showed that certain derivatives had better inhibitory activity against free radicals .

Anti-Inflammatory Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Pyrimidine derivatives have been reported to possess anti-inflammatory activity .
  • Methods of Application : Specific pyrimidine derivatives were prepared and tested for their anti-inflammatory activity .
  • Results : Numerous pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Immune-Induced Nitric Oxide Generation Inhibition

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Methods of Application : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results : The results of this study are not specified in the source .

Anticancer Activity with 1,4-Disubstituted-1,2,3-Triazoles

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .
  • Methods of Application : The selected synthesized compounds were tested for their in-vitro anticancer activity .
  • Results : The results of this study are not specified in the source .

Safety And Hazards

While specific safety and hazard information for 6-(2-Ethoxyphenyl)pyrimidin-4-ol is not available, general safety measures for handling pyrimidines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, have broad potential applications in various fields due to their interesting biological properties. They have been applied on a large scale in the medical and pharmaceutical fields . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-(2-ethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-12(15)14-8-13-10/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPFJDLWOEYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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